(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide
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Overview
Description
(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide is a derivative of lysine, an essential amino acid. This compound is of significant interest in various fields of chemistry and biology due to its unique structure and properties. It is often used in research settings to study amino acid metabolism and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide typically involves the bromination of lysine derivatives. One common method is the reaction of lysine with hydrobromic acid under controlled conditions to yield the hydrobromide salt. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the correct formation of the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using hydrobromic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different amino acid derivatives.
Substitution: The bromine atom in the hydrobromide can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce amino alcohols.
Scientific Research Applications
(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in amino acid metabolism and protein synthesis.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide involves its interaction with enzymes involved in amino acid metabolism. It acts as a substrate for these enzymes, facilitating various biochemical reactions. The molecular targets include aminotransferases and dehydrogenases, which play crucial roles in the metabolic pathways of amino acids.
Comparison with Similar Compounds
Lysine: The parent compound from which (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide is derived.
Ornithine: Another amino acid with similar metabolic functions.
Arginine: An amino acid involved in the urea cycle, similar in structure and function.
Uniqueness: this compound is unique due to its specific bromination, which imparts distinct chemical properties. This makes it particularly useful in research settings where precise control over chemical reactions is required.
Properties
IUPAC Name |
(2S)-2-amino-5-oxohexanoic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQKNRUNFROUCX-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)O)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@@H](C(=O)O)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675591 |
Source
|
Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217856-43-3 |
Source
|
Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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